4-Bromo-3,5-dichlorophenylisothiocyanate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dichlorophenylisothiocyanate typically involves the reaction of 4-Bromo-3,5-dichloroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dichlorophenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: It can react with amines to form thiourea derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Addition Reactions: Amines are commonly used, often under ambient temperature and pressure.
Major Products Formed:
Thiourea Derivatives: Formed from the addition of amines to the isothiocyanate group.
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-Bromo-3,5-dichlorophenylisothiocyanate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the study of protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dichlorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable thiourea linkages. This reactivity is exploited in various biochemical assays and research applications .
Comparison with Similar Compounds
4-Bromo-3,5-dichloroaniline: The precursor in the synthesis of 4-Bromo-3,5-dichlorophenylisothiocyanate.
Phenylisothiocyanate: A simpler isothiocyanate compound used in similar applications.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specialized biochemical research .
Properties
IUPAC Name |
2-bromo-1,3-dichloro-5-isothiocyanatobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2NS/c8-7-5(9)1-4(11-3-12)2-6(7)10/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPRFSRJFKEVIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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